2,3-Dimethoxyquinoxaline-5-carbaldehyde
Overview
Description
2,3-Dimethoxyquinoxaline-5-carbaldehyde is a chemical compound used in scientific research. It is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound . Quinoxaline derivatives are known to exhibit a wide spectrum of biological activities .
Synthesis Analysis
The synthesis of this compound derivatives involves using methyl-2,3-diamino benzoate as the starting material . The reaction of methyl 2,3-diamino benzoate and oxalic acid monohydrate at 140°C gives the methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylate . This compound, when chlorinated with SOCl2, yields a dichloro compound (III). Hydrolysis of compound (III) in the presence of aqueous sodium hydroxide in methanol yields an acid compound (IV) .Molecular Structure Analysis
The molecular formula of this compound is C11H10N2O3 . It is a derivative of quinoxaline, which is isomeric to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound derivatives have been described in the Synthesis Analysis section. The reaction involves condensation, chlorination, and hydrolysis .Physical and Chemical Properties Analysis
The molecular weight of this compound is 218.21 . More specific physical and chemical properties are not available in the retrieved papers.Scientific Research Applications
Synthesis and Applications in Heterocyclic Chemistry
2,3-Dimethoxyquinoxaline-5-carbaldehyde is a compound that plays a significant role in the synthesis of various heterocyclic systems. It is often involved in the formation of quinoline and related analog structures, contributing to the advancement of heterocyclic chemistry. These compounds are critical in synthesizing biologically active molecules and have diverse applications in medicinal chemistry (Hamama et al., 2018).
Role in Oxidation Reactions
The compound is also involved in various oxidation reactions. For instance, the primary oxidation products of similar structures, like 2,3-dimethylquinoxaline, have been studied, leading to derivatives such as quinoxaline-2-carboxylic acid and others. These reactions are pivotal in understanding the chemical behavior of quinoxaline derivatives and their potential applications in synthetic chemistry (Kepez, 1989).
Transformation in Redox Reactions
In redox-neutral annulations, compounds like this compound are essential. They participate in transformations involving dual C–H bond functionalization, showcasing their versatility in organic synthesis and potential in creating novel molecular structures (Zhu & Seidel, 2017).
Involvement in Antimicrobial Activity
Compounds derived from this compound have been explored for their antimicrobial properties. For example, derivatives synthesized under specific conditions have shown activity against various bacteria and fungi, indicating their potential role in developing new antimicrobial agents (Sangani et al., 2013).
Utility in Organic Synthesis
This compound is crucial in the synthesis of various organic structures. Its reactivity patterns and transformations in chemical reactions contribute significantly to developing novel organic compounds with potential applications in different fields of chemistry and pharmacology (Jones et al., 2005).
Mechanism of Action
Target of Action
The primary targets of 2,3-Dimethoxyquinoxaline-5-carbaldehyde are bacterial strains such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes . These bacteria are known to cause various infections in humans, and the compound’s action against them suggests its potential as an antibacterial agent.
Mode of Action
It is known that the electronegative group on the quinoxaline moiety boosts the antibacterial properties of the compound . This suggests that the compound may interact with its targets by disrupting essential biochemical processes, leading to bacterial growth inhibition.
Result of Action
The result of the compound’s action is the inhibition of bacterial growth . This is evidenced by its demonstrated activity against several bacterial strains . The exact molecular and cellular effects of this action, however, require further investigation.
Future Directions
The future directions for research on 2,3-Dimethoxyquinoxaline-5-carbaldehyde could involve exploring its diverse applications and potential for groundbreaking studies. Given the wide range of biological activities exhibited by quinoxaline derivatives , there is potential for further development in the field of drug discovery.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2,3-Dimethoxyquinoxaline-5-carbaldehyde are not fully understood. Quinoxaline derivatives have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the specific structure of the quinoxaline derivative .
Cellular Effects
The cellular effects of this compound are currently unknown. Quinoxaline derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not yet known. Quinoxaline derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented. Quinoxaline derivatives have been extensively researched due to their emergence as important chemical moieties, demonstrating a wide range of physicochemical and biological activities .
Metabolic Pathways
The metabolic pathways involving this compound are not yet known. Quinoxaline derivatives are known to interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Properties
IUPAC Name |
2,3-dimethoxyquinoxaline-5-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-15-10-11(16-2)13-9-7(6-14)4-3-5-8(9)12-10/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXRBCVZPYMPIJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=CC=CC(=C2N=C1OC)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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